molecular formula C14H19NO3 B12285893 2-[Acetyl(methyl)amino]-1-phenylpropyl acetate CAS No. 55133-90-9

2-[Acetyl(methyl)amino]-1-phenylpropyl acetate

Cat. No.: B12285893
CAS No.: 55133-90-9
M. Wt: 249.30 g/mol
InChI Key: DISCLSGXBAXBTJ-UHFFFAOYSA-N
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Description

2-[Acetyl(methyl)amino]-1-phenylpropyl acetate is an organic compound with the molecular formula C14H19NO3 It is a derivative of phenylpropyl acetate and contains an acetyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Acetyl(methyl)amino]-1-phenylpropyl acetate typically involves the acetylation of 2-[methylamino]-1-phenylpropanol. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[Acetyl(methyl)amino]-1-phenylpropyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Acetyl(methyl)amino]-1-phenylpropyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[Acetyl(methyl)amino]-1-phenylpropyl acetate involves its interaction with specific molecular targets and pathways. The acetyl(methyl)amino group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[Methylamino]-1-phenylpropyl acetate: Lacks the acetyl group, resulting in different chemical and biological properties.

    2-[Acetyl(methyl)amino]-1-phenylpropanol: Contains a hydroxyl group instead of an acetate group, affecting its reactivity and applications.

Uniqueness

2-[Acetyl(methyl)amino]-1-phenylpropyl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and methylamino groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

CAS No.

55133-90-9

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

[2-[acetyl(methyl)amino]-1-phenylpropyl] acetate

InChI

InChI=1S/C14H19NO3/c1-10(15(4)11(2)16)14(18-12(3)17)13-8-6-5-7-9-13/h5-10,14H,1-4H3

InChI Key

DISCLSGXBAXBTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)OC(=O)C)N(C)C(=O)C

Origin of Product

United States

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